molecular formula C13H13NO B6370819 MFCD18313086 CAS No. 1261916-80-6

MFCD18313086

Cat. No.: B6370819
CAS No.: 1261916-80-6
M. Wt: 199.25 g/mol
InChI Key: TZZUGFLYTVQEMV-UHFFFAOYSA-N
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Description

However, based on the available data for structurally analogous compounds (e.g., boronic acids, brominated aromatic derivatives), we infer that it likely belongs to a class of halogenated aromatic boronic acids or esters. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science applications .

For illustrative purposes, we focus on CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid (C₆H₅BBrClO₂), as a representative example. This compound exhibits a molecular weight of 235.27 g/mol, high gastrointestinal absorption, and moderate solubility (0.24 mg/mL) . Its synthetic accessibility score of 2.07 suggests straightforward laboratory preparation under palladium-catalyzed conditions .

Properties

IUPAC Name

3-(3-aminophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZUGFLYTVQEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683675
Record name 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-80-6
Record name 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol can be achieved through various synthetic routes. One common method involves the amination of 5-methyl-[1,1’-biphenyl]-3-ol using an appropriate amine source under controlled conditions . The reaction typically requires a catalyst and may be conducted under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol are not widely documented, it is likely that large-scale synthesis would involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography would be essential to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CAS 1046861-20-4 (as a proxy for MFCD18313086) with structurally and functionally related compounds from the evidence:

Property CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid CAS 1761-61-1 (Bromobenzoic Acid) CAS 41841-16-1 (Bromo-substituted Ester)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉BrO₂
Molecular Weight (g/mol) 235.27 235.27 201.02 229.07
LogP (XLOGP3) 2.15 2.15 (estimated) 2.44–2.71 2.71
Solubility (mg/mL) 0.24 (ESOL) Not reported 0.687 (ESOL) 0.219 (ESOL)
Synthetic Accessibility 2.07 Not reported Not reported 1.46
BBB Permeability Yes Not reported Not reported Yes
CYP Inhibition None Not reported Not reported CYP1A2 inhibitor
Key Applications Suzuki coupling, drug intermediates Suzuki coupling Organic synthesis, catalysis Pharmaceutical intermediates

Key Findings:

Structural Similarity : All compounds feature bromine and aromatic rings, but substituents (e.g., boronic acid, carboxylic acid, ester groups) dictate reactivity. Boronic acids (CAS 1046861-20-4 and its analogs) are pivotal in cross-coupling reactions, while esters (CAS 41841-16-1) are more relevant in prodrug design .

Solubility and Bioavailability : Bromobenzoic acid (CAS 1761-61-1) exhibits the highest solubility (0.687 mg/mL), attributed to its carboxylic acid group, whereas boronic acids and esters show lower solubility due to reduced polarity .

Synthetic Accessibility : The bromo-substituted ester (CAS 41841-16-1) has the lowest synthetic complexity score (1.46), reflecting efficient preparation via esterification or catalytic methods .

Pharmacokinetics : Boronic acids (e.g., CAS 1046861-20-4) generally exhibit high BBB permeability, making them candidates for CNS-targeted drugs. In contrast, the ester (CAS 41841-16-1) acts as a CYP1A2 inhibitor, necessitating caution in drug-drug interactions .

Experimental and Computational Insights

  • Reactivity : Boronic acids (CAS 1046861-20-4) require palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling, while bromobenzoic acid (CAS 1761-61-1) is often used in Ullmann or nucleophilic substitution reactions .
  • Thermodynamic Stability : Computational models (e.g., SILICOS-IT, XLOGP3) indicate that boronic acids have higher logP values (2.15–2.71) compared to carboxylic acids, aligning with their lipophilic nature .

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